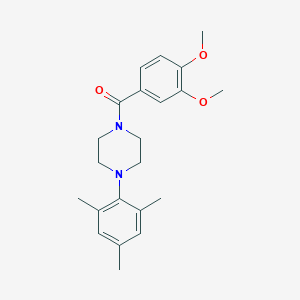![molecular formula C14H21NO3S B288549 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B288549.png)
1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine, also known as EMDP, is a chemical compound that belongs to the class of sulfonyl-containing pyrrolidines. EMDP has been widely studied for its potential use in scientific research due to its unique structure and properties.
Mecanismo De Acción
The mechanism of action of 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine involves the nucleophilic attack of the pyrrolidine nitrogen on the electrophilic sulfur atom of the sulfonyl group in 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine. This reaction forms a covalent bond between 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine and the sulfenic acid-containing protein, allowing for its detection and quantification.
Biochemical and Physiological Effects
1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine has been shown to selectively react with sulfenic acid-containing proteins in biological samples, allowing for their detection and quantification. This has led to the identification of several sulfenylation targets in various biological systems, including enzymes, transcription factors, and signaling proteins. Additionally, 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine has been shown to be non-toxic and non-cytotoxic in cell-based assays, making it a valuable tool for studying protein sulfenylation in live cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine is its selectivity for sulfenic acid-containing proteins, which allows for their detection and quantification in biological samples. Additionally, 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine is non-toxic and non-cytotoxic in cell-based assays, making it a valuable tool for studying protein sulfenylation in live cells and tissues. However, one of the limitations of 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine is its relatively low reactivity towards sulfenic acid-containing proteins, which can limit its sensitivity for detecting low levels of sulfenylation.
Direcciones Futuras
Future research on 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine could focus on developing more reactive analogs of 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine that can detect lower levels of sulfenylation in biological samples. Additionally, 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine could be used in combination with other chemical probes to investigate the role of protein sulfenylation in various biological processes, including oxidative stress, aging, and disease. Finally, 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine could be used to investigate the therapeutic potential of targeting protein sulfenylation in various disease states, including cancer, neurodegenerative diseases, and cardiovascular disease.
Conclusion
In conclusion, 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine, or 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine, is a valuable chemical probe for studying protein sulfenylation in biological systems. 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine has been shown to selectively react with sulfenic acid-containing proteins, allowing for their detection and quantification in biological samples. Additionally, 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine is non-toxic and non-cytotoxic in cell-based assays, making it a valuable tool for studying protein sulfenylation in live cells and tissues. Future research on 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine could focus on developing more reactive analogs of 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine, investigating the role of protein sulfenylation in various biological processes, and exploring the therapeutic potential of targeting protein sulfenylation in disease states.
Métodos De Síntesis
The synthesis of 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine involves the reaction of 4-ethoxy-2,5-dimethylphenylsulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction yields 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine as a white solid, which can be further purified using recrystallization techniques.
Aplicaciones Científicas De Investigación
1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine has been studied extensively for its potential use as a chemical probe to investigate the role of protein sulfenylation in biological systems. Sulfenylation is a post-translational modification that involves the oxidation of cysteine residues in proteins to form sulfenic acid. 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine has been shown to selectively react with sulfenic acid-containing proteins, allowing for their detection and quantification in biological samples.
Propiedades
Nombre del producto |
1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine |
|---|---|
Fórmula molecular |
C14H21NO3S |
Peso molecular |
283.39 g/mol |
Nombre IUPAC |
1-(4-ethoxy-2,5-dimethylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C14H21NO3S/c1-4-18-13-9-12(3)14(10-11(13)2)19(16,17)15-7-5-6-8-15/h9-10H,4-8H2,1-3H3 |
Clave InChI |
NPKJIWLYEODFPX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCCC2)C |
SMILES canónico |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288517.png)
![2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B288524.png)